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Introduction

Ethynethiol (HCCSH), a metastable isomer of thioketene (H2C2S), is a molecule of significant
interest in astrochemistry and fundamental chemical physics. Its unique electronic structure
and reactivity present a compelling case for detailed computational investigation. This technical
guide provides a comprehensive overview of the computational chemistry of ethynethiol,
focusing on its structural, spectroscopic, and thermodynamic properties, as well as its reactivity.
All quantitative data is summarized in structured tables, and detailed methodologies for cited
experiments are provided. Logical relationships and experimental workflows are visualized
using Graphviz diagrams.

Molecular Structure and Rotational Spectroscopy

The geometric parameters of ethynethiol have been determined with high accuracy through a
combination of experimental spectroscopy and high-level quantum chemical calculations. The
molecule possesses a planar structure.

Computational and Experimental Structural Parameters

A powerful synergy of Fourier-transform microwave (FTMW) and submillimeter-wave
spectroscopy has enabled the precise experimental determination of the rotational constants of
ethynethiol. These experimental findings are in excellent agreement with theoretical
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predictions from coupled cluster calculations, particularly at the CCSD(T) level with large basis
sets.

Table 1: Comparison of Experimental and Calculated Rotational Constants for Ethynethiol

Calculated Value (ae-

Parameter Experimental Value (MHz) CCSD(T)/ce-pCVQZ) (MH2)
A 294154.5458(46) 293556

B 5508.84758(17) 5532

C 5406.31118(17) 5443

Table 2: Experimental and Calculated Molecular Structure of Ethynethiol

Calculated Value (ae-

Parameter Experimental Value CCSD(T)/ce-pCVQ2)
r(C=C) 1.208 A 1.209 A

r(C-S) 1.684 A 1.681 A

r(S-H) 1.341 A 1.339 A

r(C-H) 1.057 A 1.062 A

L(C-C-S) 178.0° 178.3°

L(C-S-H) 98.7° 98.9°

Experimental Protocol: Gas-Phase Spectroscopy of
Ethynethiol

The experimental determination of the rotational spectrum of ethynethiol was achieved using a
combination of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy.

o Source: Ethynethiol was generated in the gas phase by an electrical discharge through a
mixture of acetylene (HCCH) and hydrogen sulfide (Hz2S) diluted in neon.
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o FTMW Spectroscopy: Initial detection of a-type rotational transitions at frequencies below 40
GHz was performed using a supersonic expansion-electrical discharge source coupled with
an FTMW spectrometer.

e Double Resonance and Submillimeter-wave Spectroscopy: Higher-frequency b-type
transitions were measured using double resonance techniques, which provided accurate
predictions for subsequent searches in the submillimeter region (280 - 660 GHz) with a
millimeter-wave absorption spectrometer.

Source Generation

Hydrogen Suffide (HzS)

Electrical | | a-type transitions | | FTMW Provides predicti Double b-type transitions i
Discharge (< 40 GHz) Spectroscopy [
Acetylene (HCCH) (280-660 GHz)

Click to download full resolution via product page

Experimental workflow for the spectroscopic characterization of ethynethiol.

Vibrational Frequencies

The vibrational spectrum of ethynethiol provides valuable insights into its bonding and force
constants. Computational methods are essential for the assignment of experimentally observed
vibrational bands.

Calculated Vibrational Frequencies

While experimental data on the vibrational spectrum of ethynethiol is scarce, computational
chemistry offers reliable predictions. The following table presents the calculated fundamental
vibrational frequencies and their assignments based on semi-empirical MINDO/3-FORCES MO
method.

Table 3: Calculated Fundamental Vibrational Frequencies of Ethynethiol
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Calculated Frequency

Mode Assignment
(cm™)

V1 C-H stretch 3315
V2 C=C stretch 2100
V3 C-S stretch 850
Va S-H stretch 2580
Vs C-C-S bend 550
Ve C-S-H bend 950
2 C-H bend (in-plane) 700
Vs C-H bend (out-of-plane) 650
Vo Torsion 400

Note: These values are from a semi-empirical calculation and higher-level computations are

recommended for greater accuracy.

Thermochemistry and Isomers

The thermodynamic stability of ethynethiol and its isomers is a key aspect of its chemistry.

High-level composite thermochemical schemes like HEAT345(Q) have been employed to

accurately determine the relative energies of the [Hz2,C2,S] isomers.

Table 4: Relative Energies of [H2,C2,S] Isomers at 0 K

Isomer Structure Relative Energy (kJ/mol)
Thioketene H2C=C=S 0.0

Ethynethiol HC=C-SH ~60

Thiirene c-H2C2S ~135
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The formation of ethynethiol via the bimolecular radical-radical recombination reaction of SH
and C:zH is calculated to be highly exothermic.

Reaction: SH + C2H - HCCSH

Calculated Reaction Enthalpy (0 K): -477.2 £ 1 kJ/mol (HEAT345(Q))

Energy Profile

SH + C2H Reactants

AH = -477.2 kJ/mol

Transition State Product

Ethynethiol (HCCSH)

Click to download full resolution via product page

Energy profile for the formation of ethynethiol from SH and CzH radicals.

Reactivity and Potential Energy Surface

The reactivity of ethynethiol is largely governed by the presence of the thiol group and the
carbon-carbon triple bond. While comprehensive experimental studies on its reactivity are
limited, computational studies can provide valuable insights into its potential reaction pathways.

Unimolecular Decomposition
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Computational studies on the thermal decomposition of analogous molecules like ethanethiol
suggest that unimolecular decomposition can proceed through several pathways, including C-S
bond cleavage and intramolecular elimination. For ethynethiol, potential unimolecular
decomposition pathways could include:

e C-S Bond Fission;: HCCSH - HCCS + H
e S-H Bond Fission; HCCSH - HCCS + H
e |somerization to Thioketene: HCCSH - H2C2S

Detailed computational studies of the potential energy surface are required to determine the
activation barriers and branching ratios for these decomposition channels.

Reactions with Radicals

The reactions of thiols with atomic hydrogen have been the subject of computational studies,
revealing pathways for hydrogen abstraction from both the S-H and C-H bonds. Similar studies
on ethynethiol would be crucial for understanding its chemistry in radical-rich environments,
such as combustion or interstellar clouds.

Conclusion

This technical guide has summarized the current state of knowledge on the computational
chemistry of ethynethiol. High-level computational methods have proven to be invaluable in
determining its precise molecular structure and rotational constants, which show excellent
agreement with experimental data. Theoretical calculations have also provided crucial insights
into its thermochemistry and formation pathways.

Future computational work should focus on a more detailed investigation of the vibrational
spectrum using high-level ab initio methods, a comprehensive exploration of the potential
energy surfaces for its isomerization and decomposition reactions, and a thorough study of its
reactivity with key atmospheric and interstellar radicals. Such studies will not only enhance our
fundamental understanding of this intriguing molecule but also aid in its potential detection in
extraterrestrial environments and inform its role in various chemical processes.
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[https://www.benchchem.com/product/b15468375#computational-chemistry-of-ethynethiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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